3-Bromobenzyl-(3-butene)ether
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Overview
Description
3-Bromobenzyl-(3-butene)ether is an organic compound with the molecular formula C11H13BrO. It is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a butene ether moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzyl-(3-butene)ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of a bromobenzyl halide with an alkoxide ion. The reaction typically proceeds under basic conditions, often using sodium hydride (NaH) as the base .
Another method involves the bromination of benzyl-(3-butene)ether. This reaction can be carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds through the formation of a bromonium ion intermediate, followed by nucleophilic attack by the butene ether .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzyl-(3-butene)ether undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The butene moiety can be oxidized to form epoxides or diols, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
3-Bromobenzyl-(3-butene)ether finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromobenzyl-(3-butene)ether involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the butene moiety can undergo addition reactions with nucleophiles. The compound’s reactivity is influenced by the electronic and steric effects of its substituents .
Comparison with Similar Compounds
Similar Compounds
Benzyl-(3-butene)ether: Lacks the bromine atom, resulting in different reactivity and applications.
3-Chlorobenzyl-(3-butene)ether: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
3-Bromobenzyl-(2-butene)ether: Positional isomer with the butene moiety in a different position, affecting its reactivity.
Properties
IUPAC Name |
1-bromo-3-(but-3-enoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h2,4-6,8H,1,3,7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIOYNDGGGDLKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOCC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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